mdr65 protein, Drosophila
Description
Overview of ATP-Binding Cassette (ABC) Transporters and P-glycoproteins in Biological Systems
ATP-binding cassette (ABC) transporters represent one of the largest and most ancient protein superfamilies found in all living organisms, from bacteria to humans. nih.gov These transmembrane proteins function as molecular pumps, utilizing the energy derived from ATP hydrolysis to move a vast array of substrates across cellular membranes. nih.govyoutube.com These substrates range from ions, lipids, and amino acids to larger molecules like peptides and chemotherapeutic drugs. youtube.com
A prominent and extensively studied subgroup of ABC transporters is the P-glycoprotein (P-gp) family. nih.gov P-glycoproteins are often referred to as multidrug resistance proteins due to their ability to actively extrude a wide variety of structurally and functionally diverse xenobiotics, including many clinically important drugs and environmental toxins, from the cell. nih.govnih.gov This efflux mechanism serves as a critical defense system, protecting cells and organisms from the potentially harmful effects of these compounds. nih.gov In humans, the overexpression of P-glycoprotein in cancer cells is a major cause of multidrug resistance, a significant obstacle in cancer chemotherapy. nih.gov
Classification and Significance of Multidrug Resistance (MDR) Genes in Drosophila melanogaster
The genome of Drosophila melanogaster harbors a family of multidrug resistance genes that show significant homology to their mammalian counterparts. nih.gov These genes are classified based on their chromosomal location. The primary P-glycoprotein-encoding genes in Drosophila are mdr49, mdr50, and mdr65. nih.gov The mdr65 gene, located on the third chromosome, encodes a protein that is a member of the MRP/ABCC subfamily of ABC transporters. alliancegenome.org
The significance of these MDR genes in Drosophila is multifaceted. They play a vital role in the fly's natural defense mechanisms against environmental toxins and insecticides. alliancegenome.orgbiorxiv.org Studies have shown that the expression of these genes can be induced by exposure to various chemical stressors. nih.govoup.com For instance, mdr65 expression is enhanced in response to tumorous conditions. nih.govresearchgate.net This protective function is crucial for the survival of the organism in its natural environment. Furthermore, the functional conservation between Drosophila and human MDR proteins makes the fruit fly an excellent model for studying the fundamental mechanisms of drug transport and resistance. nih.gov
| Gene Name | Chromosomal Location | Known Functions |
| mdr49 | Chromosome 2 | Involved in response to colchicine (B1669291) and heat shock. Plays a role in insecticide toxicology. nih.govbiorxiv.orgroyalsocietypublishing.org |
| mdr50 | Chromosome 2 | Plays a role in insecticide toxicology. royalsocietypublishing.orgnih.gov |
| mdr65 | Chromosome 3 | Transports glycosylphosphatidylinositol (GPI)-anchored proteins, involved in humoral/CNS barrier drug exclusion, and response to insecticides. alliancegenome.orgontosight.ai |
Rationale for Utilizing Drosophila melanogaster as a Genetically Tractable Model for Mdr65 Protein Research
Drosophila melanogaster offers a powerful and efficient in vivo system for dissecting the function and regulation of the Mdr65 protein for several key reasons. The fruit fly possesses a relatively simple and well-characterized genome, and a vast arsenal (B13267) of genetic tools is available for its manipulation, including techniques for gene knockout, knockdown (RNAi), and transgenic overexpression. biorxiv.orguni-tuebingen.de These tools allow for precise investigation of the consequences of Mdr65 loss-of-function or gain-of-function in a whole-organism context. biorxiv.org
The physiological systems of Drosophila also share remarkable similarities with those of mammals. For example, the fly has well-defined epithelial tissues like the midgut and Malpighian tubules (the insect equivalent of kidneys), as well as a blood-brain barrier that shares functional properties with its human counterpart. royalsocietypublishing.org Mdr65 is known to be localized to the blood-brain barrier in Drosophila, where it plays a protective role by effluxing toxins. royalsocietypublishing.orgresearchgate.net
Furthermore, the short generation time and low cost of maintaining Drosophila cultures make it a highly practical model for large-scale genetic screens and toxicological studies. uni-tuebingen.de The ability to heterologously express P-glycoproteins from other insects, such as the malaria vector Anopheles gambiae, in Drosophila further establishes it as a versatile platform for studying drug transporters from non-model organisms. biorxiv.org The conserved nature of the Mdr65 protein and its functions provides a genetically amenable system to elucidate the complex regulation of MDR genes, offering insights that are often directly translatable to human health and disease. nih.govontosight.ai
Research Findings on Mdr65
Detailed research has illuminated the specific functions and expression patterns of the Mdr65 protein. Studies have demonstrated its role as an efflux transmembrane transporter, contributing to the establishment of the glial blood-brain barrier and renal tubular secretion. alliancegenome.org
Expression of mdr65 in Larval Tissues
In situ hybridization studies have revealed the expression patterns of mdr65 in the tissues of third instar larvae under both normal and stress conditions.
| Tissue | Condition | Expression Level |
| Salivary Glands | Normal | Basal |
| Brain | Normal | Basal |
| Wing Imaginal Discs | Normal | Basal |
| Various Tissues | Tumorous Condition | Enhanced |
This differential expression suggests that Mdr65 plays a role in both normal physiological processes and in response to cellular stress, such as tumor growth. nih.govresearchgate.net
Substrates and Interacting Compounds
The Mdr65 protein has been shown to transport a variety of substrates, highlighting its role as a broad-spectrum xenobiotic transporter.
| Compound | Interaction |
| Glycosylphosphatidylinositol (GPI)-anchored proteins | Transported substrate ontosight.ai |
| Spinosad | Effluxed insecticide biorxiv.org |
| Fipronil (B1672679) | Effluxed insecticide biorxiv.org |
| Alpha-amanitin | Resistance associated with Mdr65 polymorphism wikigenes.org |
The ability of Mdr65 to handle such a diverse range of compounds underscores its importance in protecting the organism from a wide array of potential toxins. The study of these interactions in Drosophila provides a valuable model for understanding similar processes in humans.
Properties
CAS No. |
139947-60-7 |
|---|---|
Molecular Formula |
C11H15ClN2O4 |
Synonyms |
mdr65 protein, Drosophila |
Origin of Product |
United States |
Molecular and Genomic Characterization of Drosophila Mdr65 Protein
Gene Identification, Nomenclature, and Orthology
The official gene symbol for the Multi drug resistance 65 protein in Drosophila melanogaster is Mdr65 , as provided by FlyBase. nih.gov This gene is also known by several synonyms, which include CG10181, Dmel\CG10181, DmMdr65, mdr65, MDR65, Mdr65A, P-glycoprotein, and P-gp. nih.gov
The Mdr65 gene is located on the left arm of chromosome 3 in Drosophila melanogaster. nih.govflybase.org Specifically, its cytogenetic location is noted as 65A10-65A10, with a recombination map position of 3-16. flybase.org The genomic coordinates on the Release 6 plus ISO1 MT assembly are from 6,240,500 to 6,245,746 on the complement strand of chromosome 3L. nih.gov The gene comprises 12 exons. nih.gov Research has indicated that the gene CG10226, which is also a predicted Mdr gene, directly flanks the Mdr65 gene.
The Mdr65 protein is a member of the ATP-binding cassette (ABC) transporter superfamily, which is one of the largest families of transmembrane proteins. flybase.orgbuchonlab.com Based on sequence similarity, domain structure, and organization, ABC proteins are categorized into eight subfamilies (ABCA to ABCH). buchonlab.com Mdr65 belongs to the ABCB subfamily, also known as the MDR/TAP subfamily. flybase.orgbuchonlab.commdpi.com This subfamily is particularly noted for its role in the transport of xenobiotics. buchonlab.com The Mdr65 protein is considered a full transporter, meaning it contains all four necessary domains (two nucleotide-binding domains and two transmembrane domains) within a single polypeptide to function. flybase.orgbuchonlab.com It is orthologous to the human genes ABCB1, ABCB4, and ABCB5. nih.govalliancegenome.org
Primary Structure and Domain Organization of the Mdr65 Protein
A typical ABC transporter, including Mdr65, is characterized by a structure comprising two highly conserved nucleotide-binding domains (NBDs) and two hydrophobic transmembrane domains (TMDs). buchonlab.com
The nucleotide-binding domains are a hallmark of the ABC transporter family and are responsible for binding and hydrolyzing ATP. buchonlab.com This process provides the energy required to transport substrates across the cell membrane. buchonlab.com The NBDs of ABC transporters contain several conserved motifs, including the Walker A and Walker B motifs, the ABC signature (LSGGQ-motif), the Q loop, and the H loop, which are all crucial for proper ATP binding and hydrolysis. nih.gov
The transmembrane domains are highly hydrophobic and are responsible for mediating the translocation of substrates. buchonlab.com These domains are diverse in their sequence and are embedded within the cell membrane. buchonlab.com The topology of membrane proteins, including the orientation of their TMDs, is critical for their function. nih.gov For Mdr65, which is localized to the apical membrane of the subperineurial glial cells forming the blood-brain barrier in Drosophila, the TMDs create a channel through which substrates are transported out of the cell. nih.govfrontiersin.org The arrangement of these domains determines the specificity of the transporter for its substrates. buchonlab.com The predicted structure of Mdr65, like other ABCB full transporters, consists of the two TMDs and two NBDs arranged in a single polypeptide chain. flybase.orgbuchonlab.com
Evolutionary Conservation and Phylogenetic Relationships of Drosophila Mdr65 Protein
The Mdr65 protein in Drosophila melanogaster is a member of the ATP-binding cassette (ABC) transporter superfamily, which is one of the largest and most ancient protein families found in all kingdoms of life. These proteins are primarily involved in transporting a wide variety of substrates across cellular membranes. The evolutionary history and relationships of Mdr65 reveal a significant degree of conservation, particularly with its mammalian counterparts, highlighting its fundamental biological importance.
Sequence Identity and Homology with Mammalian MDR/P-glycoproteins (e.g., Human ABCB1)
The Drosophila Mdr65 protein exhibits significant sequence similarity to the mammalian multidrug resistance (MDR) or P-glycoprotein (P-gp) transporters, such as the human ABCB1. nih.gov Research has demonstrated that Mdr65 shares over 40% amino acid identity with human and murine MDR1 P-glycoproteins. nih.gov One study specifically notes a 42% sequence identity between Mdr65 and human P-glycoprotein (ABCB1). nih.gov This level of identity is substantial and points to a common evolutionary origin and conserved structural architecture.
| Drosophila Protein | Mammalian Homolog | Sequence Identity | Key Conserved Domains |
|---|---|---|---|
| Mdr65 | Human ABCB1 (P-glycoprotein/MDR1) | >40% nih.gov, 42% nih.gov | Transmembrane Domains (TMDs), Nucleotide-Binding Domains (NBDs) with Walker A/B motifs buchonlab.comnih.gov |
| Mdr65 | Murine Mdr1 | >40% nih.gov | Transmembrane Domains (TMDs), Nucleotide-Binding Domains (NBDs) nih.gov |
Functional Conservation Across Species Barriers
The structural homology between Drosophila Mdr65 and mammalian P-glycoproteins translates into a remarkable degree of functional conservation. nih.gov This has been demonstrated through several lines of experimental evidence. One of the most compelling findings is the ability of the human ABCB1 gene to functionally rescue Mdr65 mutant flies. nih.gov When Mdr65 function is lost, the fly's blood-brain barrier becomes more permeable to xenobiotics; however, expressing human ABCB1 specifically in the barrier cells of these mutant flies restores the protective function. nih.gov This indicates that the human protein can recognize and transport the same substrates as the fly protein in a living organism.
Both Mdr65 and its mammalian homologs are known to transport a wide array of structurally diverse compounds. This includes not only xenobiotics like the fluorescent dye Rhodamine B and various insecticides but also endogenous molecules. nih.govresearchgate.net For instance, studies have shown that both fly Mdr65 and mouse Mdr1 are involved in regulating the levels of endogenous steroids in the central nervous system. nih.govbiorxiv.org Mdr65 can transport the insect steroid hormone ecdysone (B1671078), while mammalian P-glycoproteins are known to transport vertebrate steroids like aldosterone. nih.govbiorxiv.org This suggests a conserved ancestral role in steroid homeostasis.
| Substrate Class | Specific Example | Transported by Mdr65 | Transported by Human ABCB1 | Reference |
|---|---|---|---|---|
| Xenobiotic Dyes | Rhodamine B | Yes | Yes | nih.gov |
| Insecticides | Fipronil (B1672679) | Yes | Not explicitly stated | researchgate.netbiorxiv.org |
| Malathion (B1675926) | Yes | Not explicitly stated | researchgate.net | |
| Endogenous Steroids | Ecdysone (fly), Aldosterone (mammal) | Yes | Yes | nih.govbiorxiv.org |
Comparative Genomics within the Drosophila MDR Family
The Drosophila melanogaster genome contains a family of multidrug resistance genes, with Mdr65 being one of the most well-characterized members. physiology.org This family belongs to the ABCB subfamily of full transporters. researchgate.netflybase.org In D. melanogaster, other closely related Mdr genes include Mdr49 and Mdr50. biorxiv.orgphysiology.org Phylogenetic analyses show that these genes, along with Mdr65, cluster together, suggesting they arose from gene duplication events. researchgate.net
Comparative genomic studies across different insect species reveal that the ABCB subfamily has undergone lineage-specific expansions and diversifications. researchgate.netnih.gov For example, while D. melanogaster has four ABCB full transporters (Mdr49, Mdr50, Mdr65, and CG10226), other insects may have different numbers, reflecting their unique evolutionary pressures and ecological niches. researchgate.net Phylogenetic trees constructed using ABCB transporter sequences from various arthropods and humans show that the insect ABCB full transporters form distinct clades from the human ones, indicating that the diversification of this subfamily occurred after the divergence of the vertebrate and invertebrate lineages. researchgate.net Within the insect clade, Mdr65, Mdr49, and CG10226 of D. melanogaster group together, while Mdr50 forms a slightly more distant relationship. researchgate.net This pattern of gene duplication and divergence has likely contributed to the evolution of specialized functions among the different Mdr proteins in Drosophila. biorxiv.orgphysiology.org
| Gene Name | Genomic Location | Known Primary Expression Tissues | Reference |
|---|---|---|---|
| Mdr65 | Chromosome 3L | Blood-brain barrier, Malpighian tubules | biorxiv.orgflybase.org |
| Mdr49 | Chromosome 2R | Malpighian tubules | biorxiv.org |
| Mdr50 | Chromosome 2R | Midgut | biorxiv.org |
| CG10226 | Chromosome X | - | researchgate.net |
Expression and Transcriptional Regulation of Drosophila Mdr65
Constitutive Expression Patterns Across Drosophila Development and Tissues
The Mdr65 gene exhibits a broad but specific pattern of expression throughout the life cycle of Drosophila, indicating its fundamental role in various physiological processes.
Larval Tissues (e.g., Salivary Glands, Brain, Imaginal Discs)
During the larval stages, Mdr65 shows a basal level of constitutive expression in several key tissues. nih.gov In situ hybridization studies on late third instar larvae have detected Mdr65 RNA in the salivary glands, brain, and imaginal discs. nih.govnih.gov The transcripts are primarily located in the cytoplasm of the cells in these tissues. researchgate.net This widespread expression in larval tissues suggests a general, house-keeping function, likely related to the transport of endogenous molecules. nih.govalliancegenome.orgnih.gov
Adult Tissues and Specific Cell Types (e.g., Glial Cells, Ventral Midline)
In adult flies, Mdr65 expression is notably prominent in specific cell types, particularly within the nervous system. It is expressed in the adult head and is specifically localized to glial cells that form the blood-brain barrier. alliancegenome.orgfrontiersin.orgfrontiersin.org The protein is found in the subperineurial glia (SPG), where it is localized to the apical domain. frontiersin.orgfrontiersin.org This strategic positioning is critical for its function in protecting the central nervous system from harmful substances. frontiersin.orgfrontiersin.org
Regulation of Mdr65 Expression by Environmental Stimuli and Endogenous Stressors
The expression of Mdr65 is not static; it is dynamically regulated in response to various external and internal challenges, highlighting its role in detoxification and stress response pathways.
Transcriptional Response to Exogenous Toxins and Insecticides
Exposure to certain xenobiotics can modulate Mdr65 expression. Silencing of Mdr65 through RNA interference (RNAi) has been shown to significantly increase the susceptibility of Drosophila to a range of insecticides, including malathion (B1675926), fipronil (B1672679), and various pyrethroids. researchgate.netbuchonlab.comnih.gov A null mutation in the Mdr65 gene resulted in a 1.9-fold, 2.1-fold, and 3.9-fold decrease in the LC50 values for malathion, its activated form malaoxon, and fipronil, respectively. researchgate.netnih.gov This indicates that Mdr65 plays a critical role in detoxifying these structurally diverse insecticides. researchgate.netnih.gov Knockdown of Mdr65 in the adult Malpighian tubules specifically increased susceptibility to fipronil. researchgate.net The use of CRISPR/Cas9 to create Mdr65 knockouts has further confirmed its role in conferring tolerance to neuroactive insecticides. mdpi.comresearchgate.net
Table 1: Impact of Mdr65 Silencing on Insecticide Susceptibility
Induction by Endogenous Stress Conditions (e.g., Tumorous Growth, Copper Stress)
Mdr65 expression is also upregulated in response to internal stress conditions. In larvae with malignant tumors caused by the lethal (2) giant larvae l(2)gl4 mutation, the expression of both mdr49 and mdr65 is enhanced in the tumorous brain and imaginal disc tissues. nih.govresearchgate.netresearchgate.net This suggests that the pathways leading to tumor formation may also trigger the expression of these multidrug resistance genes. researchgate.netresearchgate.net
Recent studies have also implicated Mdr65 in the response to heavy metal stress. Expression quantitative trait locus (eQTL) mapping in Drosophila populations exposed to copper stress identified Mdr65 as a gene with multiple eQTLs, suggesting complex regulatory control in response to copper. oup.com Interestingly, the regulatory variants affecting Mdr65 expression in response to copper may have opposite effects in head and gut tissues, highlighting a tissue-specific response to this stressor. nih.gov
Cellular and Subcellular Localization of Drosophila Mdr65 Protein
Membrane Association and Multi-Pass Transmembrane Characteristics
Mdr65 is an ATP-binding cassette (ABC) transporter, specifically a member of the ABCB subfamily, which are also known as P-glycoproteins (P-gp). flybase.orgalliancegenome.org Like other members of this family, Mdr65 is an integral membrane protein characterized by multiple transmembrane domains that allow it to span the cell membrane several times. This structure is fundamental to its function as a transporter, which involves the ATP-hydrolysis-driven efflux of a wide range of substrates across the membrane. flybase.org Mdr65 shares 42% sequence identity with the well-characterized human P-glycoprotein. frontiersin.orgfrontiersin.org
Specific Localization within the Glial Blood-Brain Barrier (BBB)
In Drosophila, the blood-brain barrier (BBB) is not formed by endothelial cells as in vertebrates, but by two layers of glial cells: the outer perineurial glia (PG) and the inner subperineurial glia (SPG). nih.govresearchgate.net The Mdr65 protein is specifically and prominently localized to the glial cells that constitute this barrier. flybase.org
Research has consistently demonstrated that Mdr65 is highly enriched in the subperineurial glia (SPG) layer of the Drosophila BBB. frontiersin.orgfrontiersin.orgnih.gov The SPG cells form a tight diffusion barrier through the presence of septate junctions, which are functionally analogous to vertebrate tight junctions. frontiersin.orgfrontiersin.orgnih.gov The high concentration of Mdr65 in these cells is crucial for the chemical protection of the central nervous system. nih.govnih.gov
Within the SPG cells, Mdr65 exhibits a distinct and polarized localization. It is found specifically on the apical (humoral-facing) membrane of the SPG cells. frontiersin.orgfrontiersin.orgnih.govscispace.comnih.gov This apical positioning is critical for its function as an efflux transporter, as it actively pumps potentially harmful xenobiotics and other substrates from the glial cells back into the hemolymph, preventing their entry into the brain. frontiersin.orgnih.gov This localization has been confirmed through immunolocalization studies using antibodies like C219, which specifically recognize Mdr65, and through the use of Mdr65-GFP fusion proteins. nih.govnih.gov
Presence in Other Barrier-Forming Epithelial Tissues
While its role in the BBB is well-documented, Mdr65 is also expressed in other epithelial tissues in Drosophila that perform barrier and transport functions. These include the Malpighian tubules (the equivalent of vertebrate kidneys) and the midgut. biorxiv.org This broader expression pattern suggests a more general role for Mdr65 in protecting the organism from toxins and in regulating the transport of substances across various epithelial barriers. frontiersin.orgnih.gov
Data Tables
Table 1: Localization of Mdr65 Protein
| Tissue/Cell Type | Subcellular Localization | References |
|---|---|---|
| Subperineurial Glia (SPG) | Apical Membrane | frontiersin.orgfrontiersin.orgnih.govscispace.comjneurosci.orgresearchgate.net |
| Malpighian Tubules | Not specified in detail | biorxiv.org |
Table 2: Proteins Interacting with or Regulating Mdr65 Localization
| Protein | Function/Interaction | Effect on Mdr65 | References |
|---|---|---|---|
| Moody (GPCR) | Basal localization in SPG, regulates cell growth and polarity | Loss of function disrupts polarized localization of Mdr65 | frontiersin.orgnih.govelifesciences.org |
Functional Mechanisms and Substrate Transport by Drosophila Mdr65
ATP Hydrolysis and Energy-Dependent Efflux Mechanism
As an ABC transporter, Mdr65 utilizes the energy derived from ATP hydrolysis to actively pump substrates out of cells. flybase.orgmdpi.com This energy-dependent efflux mechanism is fundamental to its function in protecting the organism from harmful xenobiotics and maintaining cellular homeostasis. buchonlab.comnih.gov The protein contains conserved ATP-binding cassette domains that bind and hydrolyze ATP, driving the conformational changes necessary for substrate translocation across the membrane. flybase.orgphysiology.org This process is a primary active transport mechanism, meaning it directly uses chemical energy to move substances against their concentration gradient. mdpi.com
Xenobiotic Transport and Chemoprotective Activity
A primary and extensively studied function of Mdr65 is its role in xenobiotic transport, which confers protection against a diverse range of toxic compounds. buchonlab.comalliancegenome.org This chemoprotective activity is particularly crucial at the blood-brain barrier, where Mdr65 helps to maintain the chemical isolation of the central nervous system. frontiersin.orgjneurosci.org
Efflux of Fluorescent Dyes and Cytotoxic Pharmaceuticals
Research has demonstrated that Mdr65 actively transports various fluorescent dyes, which are often used as model substrates to study its function. jneurosci.orgjneurosci.org For instance, Mdr65 is known to efflux Rhodamine B, and the loss of Mdr65 function leads to increased accumulation of this dye in the brain. nih.govjneurosci.org This indicates a crucial role for Mdr65 in preventing the entry of foreign compounds into the central nervous system. jneurosci.org
Furthermore, Mdr65 can transport cytotoxic pharmaceuticals. jneurosci.org Studies have shown that altering Mdr65 levels specifically in the Drosophila blood-brain barrier changes the barrier's sensitivity to these toxic drugs. jneurosci.org The functional conservation of this mechanism is highlighted by the fact that human MDR1/P-glycoprotein can rescue the chemoprotective function in Mdr65 mutants. frontiersin.orgjneurosci.org
Table 1: Examples of Fluorescent Dyes and Cytotoxic Compounds Transported by Mdr65
| Compound Type | Specific Compound | Research Finding | Reference(s) |
|---|---|---|---|
| Fluorescent Dye | Rhodamine B | Effluxed from the brain by Mdr65. nih.govjneurosci.org | nih.govjneurosci.org |
| Fluorescent Dye | Rhodamine 123 | Cells expressing Mdr65 accumulate less of this dye, indicating active efflux. jneurosci.org | jneurosci.org |
| Cytotoxic Drug | Colchicine (B1669291) | mdr65 expression is induced in response to colchicine feeding. nih.gov | nih.gov |
| Cytotoxic Drug | Vinblastine | A known substrate for related MDR proteins, used in efflux inhibition assays. sigmaaldrich.com | sigmaaldrich.com |
Transport of Insecticides and Pesticides
Mdr65 plays a significant role in the detoxification of and resistance to various insecticides and pesticides. researchgate.netnih.gov Knockdown or knockout of the Mdr65 gene leads to increased sensitivity to a wide range of insecticides, including organophosphates, pyrethroids, and fipronil (B1672679). buchonlab.comresearchgate.netnih.gov This demonstrates the transporter's critical role in protecting the fly from these neurotoxic compounds. researchgate.net
Studies using RNAi to silence Mdr65 have shown significantly increased mortality when flies are exposed to insecticides like malathion (B1675926), deltamethrin, and fipronil. buchonlab.comresearchgate.net A null mutation in Mdr65 decreased the LC50 values for malathion, malaoxon, and fipronil by factors of 1.9, 2.1, and 3.9, respectively. buchonlab.comnih.gov This highlights Mdr65 as a key factor in determining the toxicity of these chemicals. buchonlab.com The transporter's function in this context is particularly important in tissues like the Malpighian tubules (the insect equivalent of kidneys) and the nervous system. buchonlab.com
Table 2: Impact of Mdr65 on Insecticide Susceptibility
| Insecticide Class | Specific Insecticide | Effect of Mdr65 Knockdown/Knockout | Reference(s) |
|---|---|---|---|
| Organophosphate | Malathion | Increased sensitivity. buchonlab.comresearchgate.netnih.gov | buchonlab.comresearchgate.netnih.gov |
| Organophosphate | Malaoxon | Increased sensitivity. buchonlab.comnih.gov | buchonlab.comnih.gov |
| Organophosphate | Diazinon | Increased sensitivity. researchgate.net | researchgate.net |
| Pyrethroid | Cypermethrin | Increased sensitivity. researchgate.net | researchgate.net |
| Pyrethroid | Deltamethrin | Increased sensitivity. researchgate.net | researchgate.net |
| Pyrethroid | Esfenvalerate | Increased sensitivity. researchgate.net | researchgate.net |
| Pyrethroid | Permethrin | Increased sensitivity. researchgate.net | researchgate.net |
| Phenylpyrazole | Fipronil | Increased sensitivity. buchonlab.comresearchgate.netnih.gov | buchonlab.comresearchgate.netnih.gov |
Role in Resistance to Natural Toxins (e.g., Alpha-Amanitin)
Mdr65 is also implicated in resistance to naturally occurring toxins. wikigenes.org Notably, it has been linked to resistance against alpha-amanitin, a potent toxin found in poisonous mushrooms. nih.govbioone.org While Drosophila melanogaster does not typically feed on mushrooms, some populations have shown resistance to this toxin, and genetic mapping studies have pointed to the Mdr65 gene as a potential contributor. wikigenes.orgnih.govplos.org It is suggested that a cis-regulatory change in the Mdr65 gene could be responsible for this resistance phenotype. nih.gov
Permeability to Endogenous Molecules and Physiological Substrates (e.g., Steroids, ATP, Chloride)
Beyond its role in xenobiotic transport, Mdr65 is also involved in the transport of endogenous molecules, which has significant physiological implications. nih.govnih.gov
One of the key findings is the role of Mdr65 in regulating the levels of endogenous steroids, such as the insect molting hormone 20-hydroxyecdysone (B1671079) (20E). nih.govresearchgate.net Studies have shown that 20E is a likely substrate for Mdr65, and the transporter plays a role in partitioning this steroid between the hemolymph and the central nervous system. nih.govresearchgate.net Disruption of Mdr65 function leads to an increase in 20E levels within the CNS, which can affect steroid-regulated behaviors. nih.gov
Furthermore, research indicates that Mdr65 is associated with the transport of ATP and chloride ions. physiology.org When functionally expressed in Sf9 cells, Mdr65 was associated with an electrodiffusional pathway permeable to both ATP and Cl⁻ in the presence of intracellular ATP and external NaCl. physiology.org
Association with Ion Channel Activity
The transport of ATP and chloride ions by Mdr65 suggests an association with ion channel activity. physiology.org Patch-clamp studies have revealed that Mdr65 expression is linked to a linear electrodiffusional pathway for ATP and Cl⁻. physiology.org Under symmetrical ATP conditions, a voltage-depolarization activated an Mdr65-mediated ATP-conductive pathway. physiology.org This dual function as both a transporter and a channel-like protein is a characteristic shared with some other ABC transporters, such as the mammalian P-glycoprotein and the cystic fibrosis transmembrane conductance regulator (CFTR). physiology.org These findings suggest that Mdr65 may have distinct physiological roles depending on the cellular context and the available substrates and ions. physiology.org
Physiological Roles of Drosophila Mdr65 in Organismal Homeostasis
Establishment and Maintenance of Glial Blood-Brain Barrier (BBB) Function
The blood-brain barrier (BBB) is a highly selective barrier that separates the central nervous system (CNS) from the circulatory system, or hemolymph in insects. nih.govnih.gov In Drosophila, this barrier is formed by glial cells, specifically the perineurial and subperineurial glia (SPG). nih.gov Mdr65 is a key molecular component of this barrier, localized to the apical membrane of the SPG cells. nih.govnih.gov Its function is integral to both the structural integrity and the protective capabilities of the BBB. alliancegenome.orgnih.gov
Protection of the Central Nervous System from Xenobiotics
A primary function of Mdr65 at the BBB is to actively transport a wide range of foreign substances, known as xenobiotics, out of the CNS. alliancegenome.orgjneurosci.org This efflux mechanism is a critical defense against potentially toxic compounds that may enter the fly's hemolymph. jneurosci.org Studies have shown that flies with mutated or reduced levels of Mdr65 exhibit increased sensitivity to various chemical compounds, as these substances can more easily penetrate the compromised BBB and accumulate in the brain. jneurosci.orgnih.gov For instance, loss of Mdr65 function leads to increased penetration of substrates like Rhodamine B into the brain. nih.gov
The protective role of Mdr65 is evolutionarily conserved. Research has demonstrated that the human equivalent, MDR1/P-glycoprotein, can functionally replace Mdr65 in the Drosophila BBB, rescuing the protective barrier against xenobiotics. jneurosci.orgnih.gov This highlights the fundamental importance of this transport mechanism in protecting the CNS across different species.
Regulation of CNS Microenvironment
Beyond its role in xenobiotic defense, Mdr65 also contributes to the regulation of the CNS microenvironment by controlling the passage of endogenous molecules. biorxiv.org The BBB must not only keep harmful substances out but also manage the levels of signaling molecules and metabolites within the brain. nih.gov Mdr65 is involved in partitioning endogenous steroids, such as the molting hormone 20-hydroxyecdysone (B1671079) (20E), between the hemolymph and the CNS. biorxiv.orgresearchgate.net By modulating the concentration of such signaling molecules within the brain, Mdr65 can influence developmental processes and behaviors that are under neuronal control. biorxiv.org
Contribution to Detoxification and Insecticide Resistance
Mdr65 plays a significant role in the detoxification of and resistance to a broad spectrum of insecticides. buchonlab.comnih.govresearchgate.net This function is not limited to the BBB but is also prominent in other excretory and metabolic tissues like the Malpighian tubules. buchonlab.com The transporter actively expels insecticide molecules from the cells, reducing their intracellular concentration and thus their toxic effects. buchonlab.comnih.gov
Research has demonstrated that flies with reduced Mdr65 expression, either through RNA interference (RNAi) or genetic mutation, show significantly increased susceptibility to a variety of insecticide classes. buchonlab.comnih.govresearchgate.net This includes organophosphates, pyrethroids, and others. buchonlab.com Conversely, overexpression of Mdr65 can confer resistance. nih.gov This makes the Mdr65 gene a key factor in the evolution of insecticide resistance in wild populations of Drosophila and other insects. usda.govfrontiersin.orgfrontiersin.org
Table 1: Impact of Mdr65 Silencing on Insecticide Toxicity
| Insecticide | Chemical Class | Effect of Mdr65 Knockdown |
|---|---|---|
| Malathion (B1675926) | Organophosphate | Increased sensitivity buchonlab.comnih.gov |
| Malaoxon | Organophosphate | Increased sensitivity buchonlab.comnih.gov |
| Fipronil (B1672679) | Phenylpyrazole | Increased sensitivity buchonlab.comnih.gov |
| DDT | Organochlorine | Increased sensitivity buchonlab.comnih.gov |
| Cypermethrin | Pyrethroid | Increased sensitivity researchgate.net |
| Deltamethrin | Pyrethroid | Increased sensitivity researchgate.net |
| Imidacloprid | Neonicotinoid | Increased sensitivity mdpi.com |
Role in Resistance to Specific Natural Compounds in Wild Populations
In addition to synthetic insecticides, Mdr65 is also involved in the detoxification of natural toxic compounds found in the environment. nih.gov Wild populations of Drosophila encounter a variety of plant-produced defensive chemicals (allelochemicals) in their food sources. The ability to tolerate these compounds is crucial for survival and allows the flies to exploit a wider range of food resources.
Studies have shown that natural variations in the Mdr65 gene can influence the level of resistance to certain natural toxins. nih.gov For example, resistance to the mushroom toxin α-amanitin has been linked to the Mdr65 gene in a natural population of Drosophila melanogaster. nih.govresearchgate.net This suggests that Mdr65 is an important factor in the adaptation of these flies to their specific ecological niches.
Modulation of Developmental Timing and Progression
Mdr65 influences the timing of developmental milestones in Drosophila. biorxiv.org This is largely attributed to its role in regulating the levels of the steroid hormone 20-hydroxyecdysone (20E) within the central nervous system. biorxiv.orgresearchgate.net The precise timing of 20E pulses is critical for coordinating the behavioral and physiological transitions during development, such as larval molting and the final eclosion of the adult fly from the pupa. biorxiv.org
Flies with mutations in the Mdr65 gene exhibit delays in their developmental progression. biorxiv.orgresearchgate.net Specifically, Mdr65 mutants take longer to reach the adult eclosion stage. researchgate.net This delay is consistent with an alteration in the normal 20E signaling within the CNS, highlighting the importance of Mdr65 in ensuring the proper timing of developmental events. biorxiv.org Knockdown of Mdr65 specifically in the glial cells of the BBB is sufficient to cause a significant delay in adult eclosion, confirming the critical role of this transporter at the neuro-hemal interface for developmental timing. researchgate.net
Influence on Complex Behaviors (e.g., Sleep, Courtship)
The influence of Mdr65 extends to the modulation of complex adult behaviors, including sleep and courtship. biorxiv.orgelifesciences.org These effects are also linked to its role in regulating the neural concentration of endogenous signaling molecules like 20E. biorxiv.org
Drosophila with mutations in Mdr65 show a significant increase in the total amount of sleep, with longer sleep bouts during both the day and night. biorxiv.orgresearchgate.net This phenotype is consistent with increased levels of 20E in the brain, as this hormone is known to have a dose-dependent effect on sleep. biorxiv.org
While a direct, mechanistic link between Mdr65 and courtship behavior is still being fully elucidated, the balance between sleep and courtship is modulated by nutritional status and various neuronal circuits. elifesciences.org Given that Mdr65 influences sleep patterns, it indirectly affects the time and energy an animal can allocate to other behaviors like courtship. nih.gov Male flies, for instance, often suppress sleep in the presence of females to engage in courtship. elifesciences.orgnih.gov Alterations in the baseline sleep pattern due to Mdr65 dysfunction could therefore impact this behavioral balance. biorxiv.org The development of the neural circuits underlying courtship behavior is also known to be sensitive to sleep during critical periods, suggesting another potential indirect influence of Mdr65. nih.govresearchgate.net
Involvement in Renal Tubular Secretion
The Malpighian tubules of Drosophila are the primary excretory and osmoregulatory organs, functioning in a manner analogous to the kidneys in vertebrates. elifesciences.org These tubules are responsible for the secretion and reabsorption of ions and water, as well as the elimination of metabolic wastes and xenobiotics from the hemolymph. elifesciences.org
The expression of Mdr65 has been identified in the Malpighian tubules, where it is involved in the process of renal tubular secretion. alliancegenome.orgnih.govthermofisher.com This process is vital for clearing a wide range of substances from the fly's body. As an efflux transporter, Mdr65 actively moves substrates from the cytoplasm of the tubule cells into the lumen of the tubules for subsequent excretion.
Table 1: Localization and Function of Mdr65 in Renal System
| Tissue | Cellular Localization | Function |
|---|
Research has demonstrated that Mdr65 contributes to the transport of various compounds, including drugs and toxins. nih.gov For instance, studies have implicated Mdr65 in the transport of the chemotherapeutic agent methotrexate (B535133) in the Malpighian tubules. flybase.org This function highlights the protein's role in the detoxification and elimination of potentially harmful substances, thereby protecting the organism.
Response and Adaptation to Heavy Metal Exposure
In addition to its role in excreting metabolic byproducts and xenobiotics, Mdr65 is also involved in the response to heavy metal stress. nih.govresearchgate.net Heavy metals can induce oxidative stress and cellular damage, making their detoxification and removal essential for survival. nih.govoup.com
The expression of the Mdr65 gene is upregulated in response to exposure to certain heavy metals. This suggests that the Mdr65 protein is part of a coordinated cellular defense mechanism to mitigate the toxic effects of these environmental pollutants. While the direct substrates of Mdr65 in the context of heavy metal stress are not fully elucidated, it is hypothesized that the transporter may either directly transport the heavy metals themselves or, more likely, transport molecules that have been conjugated to the heavy metals to facilitate their excretion.
Table 2: Mdr65 in Response to Environmental Stressors
| Stressor | Effect on Mdr65 Expression | Physiological Consequence |
|---|---|---|
| Heavy Metals | Upregulation | Increased tolerance and detoxification |
| Insecticides | Upregulation | Increased resistance |
Studies have shown that the promoters of multidrug resistance genes, including those in Drosophila, contain stress-responsive elements that are activated by various insults, including heavy metals. nih.govresearchgate.net This transcriptional activation leads to an increased synthesis of Mdr65 protein, enhancing the fly's capacity to cope with the toxic challenge. The ability of Drosophila to modulate the expression of Mdr65 and other ABC transporters is a critical component of its adaptive response to a chemically diverse and potentially hazardous environment. researchgate.net
Genetic Interactions and Pathway Integration of Drosophila Mdr65
Interplay with Cellular Signaling Pathways
Mdr65 function is closely tied to several critical cellular signaling pathways, which regulate its expression and are, in turn, modulated by its transport activity.
Ecdysone (B1671078) Signaling: Mdr65 plays a crucial role as a gatekeeper for the steroid hormone ecdysone at the blood-brain barrier. researchgate.net Mdr65 null mutants exhibit increased levels of ecdysone within the brain, leading to higher transcription of ecdysone-responsive genes like E74B. researchgate.net This hormonal imbalance has behavioral consequences; the elevated ecdysone signaling in the brain of Mdr65 mutants is correlated with a significant increase in sleep, particularly in the length of sleep bouts. researchgate.net These findings suggest that Mdr65 regulates complex behaviors by controlling the access of neurohormones to the central nervous system. researchgate.net
dEGFR/dAkt and Insulin/IGF-like Signaling (IIS) Pathways: The expression of Mdr65 is implicated in resistance to certain insecticides through its regulation by key growth and stress-response pathways. Resistance to the insecticide abamectin (B1664291) in Drosophila has been linked to the increased expression of P-glycoproteins, including Mdr65, via the Drosophila Epidermal Growth Factor Receptor (dEGFR) and dAkt signaling pathways. nih.gov Furthermore, the response to DDT selection has been shown to involve genome-wide adaptations that impact genetic and signal transduction pathways. oup.com While direct regulation was not explicitly detailed, changes in pathways that modulate detoxification and lifespan, such as the Insulin/Insulin-like growth factor (IGF) signaling (IIS) pathway, may influence the capacity of the organism to resist xenobiotics, partly through transporters like Mdr65. oup.com
Characterization within Protein Interaction Networks
Large-scale studies of the Drosophila interactome have begun to place Mdr65 within a broader network of protein-protein interactions (PPIs), providing clues to its molecular functions and complexes.
Analysis of the STRING interaction network reveals that Mdr65 is part of a highly interconnected cluster of proteins. string-db.org This network points to Mdr65's involvement in an "ATP-binding cassette (ABC) transporter complex" and a "Sodium:potassium-exchanging ATPase complex". string-db.org Integration of data from multiple yeast two-hybrid (Y2H) screens has produced an expanded binary Drosophila reference interaction network (DroRI), which includes 17,232 interactions among 6,511 proteins, further contextualizing the relationships of Mdr65. harvard.edu These network analyses provide a foundation for building new hypotheses about the protein complexes and pathways in which Mdr65 participates.
| Interacting Protein | Gene Symbol | Putative Function/Complex | Source |
|---|---|---|---|
| nervana 1 | nrv1 | Na+/K+ transporting ATPase subunit beta | string-db.org |
| ATP-binding cassette sub-family B member 6 | ABCB6 | ABC transporter | buchonlab.com |
| ATP-binding cassette sub-family B member 7 | ABCB7 | ABC transporter | buchonlab.com |
| Multidrug resistance-like protein 1 | Mdr49 | ABC transporter | nih.govalliancegenome.org |
| Multidrug resistance protein 50 | Mdr50 | ABC transporter | nih.govalliancegenome.org |
Advanced Methodological Approaches in Drosophila Mdr65 Research
Genetic Manipulation Strategies
Genetic manipulation is central to functional analysis, allowing for the direct assessment of a gene's role within a living organism. In Mdr65 research, strategies to knock out, silence, and conditionally express the gene have been pivotal.
The advent of the CRISPR-Cas9 system has revolutionized genome editing, providing a method for creating precise gene knockouts. sciencereviews.infocabidigitallibrary.orgresearchgate.net Researchers have successfully applied this technology to generate Mdr65 null mutants in Drosophila. sciencereviews.infonih.gov This process involves introducing double-stranded breaks at the Mdr65 locus, which are then repaired by the cell's error-prone non-homologous end joining (NHEJ) mechanism, resulting in disruptive insertions or deletions. sciencereviews.info
Studies using these Mdr65 knockout mutants have provided unambiguous evidence of the protein's role in protecting the organism from xenobiotics. For instance, Mdr65 knockouts were found to be significantly more susceptible to a range of neuroactive insecticides compared to their wild-type counterparts. nih.gov This increased susceptibility demonstrates the critical function of Mdr65 as a protective transporter. nih.govresearchgate.net Further analysis of these knockout flies confirmed the role of Mdr65 in insecticide transport, as the mutants retained higher levels of insecticides in their bodies. nih.gov
| Insecticide Class | Specific Insecticide | Effect of Mdr65 Knockout | Reference |
|---|---|---|---|
| Organophosphates | Malathion (B1675926) | Increased Susceptibility | nih.gov |
| Organophosphates | Malaoxon | Increased Susceptibility | nih.gov |
| Phenylpyrazoles | Fipronil (B1672679) | Increased Susceptibility | nih.gov |
| Neonicotinoids | Imidacloprid | Increased Susceptibility | researchgate.net |
| Neonicotinoids | Nitenpyram | Increased Susceptibility | researchgate.net |
| Neonicotinoids | Clothianidin | Increased Susceptibility | researchgate.net |
| Spinosyns | Spinosad | Increased Susceptibility | researchgate.net |
| Organochlorines | DDT | Increased Susceptibility | researchgate.net |
RNA interference (RNAi) is a powerful technique for post-transcriptional gene silencing, where double-stranded RNA (dsRNA) triggers the degradation of a specific target mRNA. washington.edu This method has been widely used to probe Mdr65 function in Drosophila. researchgate.netnih.govnih.gov By introducing dsRNA corresponding to the Mdr65 sequence, researchers can achieve potent and specific suppression of its expression. buchonlab.com
The GAL4/UAS bipartite expression system is a cornerstone of Drosophila genetics, enabling the expression of a gene of interest in specific tissues or at specific developmental stages. wikipedia.org The system involves two transgenic lines: a "driver" line that expresses the yeast transcription factor GAL4 under the control of a tissue-specific promoter, and a "responder" (UAS) line that has the gene of interest downstream of the UAS (Upstream Activation Sequence), which is the DNA sequence bound by GAL4. wikipedia.org
This system has been instrumental in dissecting the tissue-specific functions of Mdr65. By driving the expression of Mdr65-RNAi constructs in specific cell types, researchers have pinpointed the tissues where Mdr65 function is critical. nih.govresearchgate.net
Blood-Brain Barrier (BBB): Using a BBB-specific GAL4 driver (9-137-Gal4), knockdown of Mdr65 specifically in the subperineurial glia of the BBB was shown to delay adult eclosion, suggesting a role in regulating developmental transitions. researchgate.net It also drastically increased sensitivity to pesticides like spinosad and fipronil. royalsocietypublishing.org
Glial Cells: A pan-glial driver (repo-Gal4) to silence Mdr65 in all glial cells produced similar, though weaker, effects on eclosion as the null mutant. researchgate.net
Malpighian Tubules: Tissue-specific knockdown of Mdr65 in the Malpighian tubules, the primary excretory organs, increased the flies' susceptibility to fipronil. researchgate.net
Ubiquitous Expression: Using a strong, ubiquitous driver like Act5c-Gal4 allows for systemic knockdown of Mdr65, leading to increased sensitivity to a wide array of insecticides. nih.govbuchonlab.com
The GAL4/UAS system is also used for overexpression studies and in conjunction with genetic rescue assays. biorxiv.orgresearchgate.net
Genetic rescue experiments are the gold standard for confirming that a specific gene is responsible for a mutant phenotype. In the context of Mdr65, this involves reintroducing a functional copy of the Mdr65 gene into a null mutant or knockout background. biorxiv.orgnih.gov If the re-expressed gene restores the wild-type phenotype, it confirms the gene's function.
Researchers have successfully performed such assays to validate the role of Mdr65.
Homologous Rescue: Expression of a functional Mdr65-GFP transgene specifically in the subperineurial glia of an Mdr65 null mutant completely restored the wild-type xenobiotic transport function at the blood-brain barrier. nih.govjneurosci.org This provided definitive proof that Mdr65 is the key transporter responsible for this protective barrier. nih.gov Adding a functional copy of Mdr65 back into a knockout background at the BBB also resulted in significantly higher survival when exposed to spinosad and fipronil. royalsocietypublishing.org
Functional Complementation: Remarkably, the function of Drosophila Mdr65 can be complemented by its human ortholog. Expressing the human MDR1/Pgp transporter in the BBB of an Mdr65 null fly was sufficient to rescue the chemical protection of the brain, demonstrating a deep evolutionary conservation of function between fly and human transporters. nih.govjneurosci.org
Pest Ortholog Complementation: The Mdr65 rescue system has also been used to characterize transporters from other insect species. Expressing an ortholog from the malaria vector mosquito Anopheles gambiae in the Drosophila BBB was shown to influence the toxicological profile of spinosad, establishing the fruit fly as a viable in vivo system for studying transporters from non-model pest insects. royalsocietypublishing.orgbiorxiv.org
Molecular and Cell Biological Techniques
To understand where a protein functions, it is crucial to determine its expression pattern and subcellular localization. Molecular and cell biological techniques provide the necessary resolution to map the presence of Mdr65 transcripts and protein within the organism.
In situ hybridization is used to detect the location of specific mRNA transcripts within tissues, while immunostaining uses antibodies to visualize the location of the protein itself. Both techniques have been applied to study Mdr65. nih.govresearchgate.net
In situ hybridization studies revealed that under normal physiological conditions, Mdr65 transcripts are present at a basal level in various third instar larval tissues, including the salivary glands, brain, and wing imaginal discs. nih.govresearchgate.net Unlike some other mdr genes, its expression did not increase significantly in response to stresses like heat shock or colchicine (B1669291) feeding. nih.govresearchgate.net However, in malignant tumors of lethal (2) giant larvae (l(2)gl4) mutants, the levels of Mdr65 transcripts were found to be enhanced, suggesting a potential role in tumor biology. nih.govresearchgate.net
Immunostaining with antibodies has been critical for pinpointing the precise cellular and subcellular location of the Mdr65 protein. researchgate.netfrontiersin.org A key finding from these studies is the localization of Mdr65 to the subperineurial glial cells (SPG) that form the Drosophila blood-brain barrier. frontiersin.orgflybase.org Further investigation showed that within these polarized glial cells, Mdr65 protein is specifically enriched at the humoral (apical) side, the interface with the circulating hemolymph, which is the ideal location for an efflux pump that prevents toxins from entering the central nervous system. jneurosci.orgfrontiersin.orgscispace.com
| Technique | Tissue/Cell Type | Observation | Reference |
|---|---|---|---|
| In Situ Hybridization | Larval Salivary Glands, Brain, Wing Discs | Constitutive basal expression under normal conditions. | nih.govresearchgate.net |
| In Situ Hybridization | Larval Brain and Gut | No significant change in expression after colchicine feeding. | nih.govresearchgate.net |
| In Situ Hybridization | Tumorous Brain and Imaginal Discs (l(2)gl4 mutant) | Enhanced transcript levels compared to wild-type. | nih.govresearchgate.net |
| Immunostaining | Subperineurial Glia (Blood-Brain Barrier) | Protein is localized to these cells. | frontiersin.orgflybase.org |
| Immunostaining | Subperineurial Glia (Blood-Brain Barrier) | Polarized localization to the humoral/apical side of the cell. | jneurosci.orgfrontiersin.org |
Confocal Microscopy for Subcellular Resolution
Confocal microscopy has been instrumental in pinpointing the precise location of the Mdr65 protein within the cellular architecture of Drosophila. This high-resolution imaging technique allows for the visualization of fluorescently tagged proteins in thick specimens, providing detailed three-dimensional information.
Research has consistently shown that Mdr65 is localized to the apical surface of the subperineurial glia (SPG), which form the primary cellular layer of the Drosophila blood-brain barrier (BBB). jneurosci.orgnih.gov By using genetically encoded markers, such as Mdr65-GFP (Green Fluorescent Protein), scientists have been able to visualize the protein's distribution. jneurosci.orgfrontiersin.org For instance, studies have demonstrated that Mdr65-GFP expression at the humoral interface, the boundary between the hemolymph and the nervous system, is crucial for its function in protecting the central nervous system (CNS). jneurosci.org
High-resolution confocal imaging has revealed that in the absence of certain regulatory proteins, such as the G-protein-coupled receptor (GPCR) Moody, the polarized localization of Mdr65 can be affected, leading to its mislocalization. frontiersin.orgresearchgate.net This precise subcellular mapping is critical for understanding how Mdr65 contributes to the selective barrier function of the BBB. jneurosci.orgfrontiersin.org
Electrophysiological Techniques (e.g., Patch-Clamp) for Channel Activity
While direct patch-clamp studies on the Mdr65 transporter itself are not extensively documented, electrophysiological techniques are a cornerstone of Drosophila neurobiology and provide a framework for assessing the functional consequences of Mdr65 activity. nih.govuthscsa.edunih.gov The patch-clamp technique allows for the direct measurement of ion channel activity and membrane potential in individual neurons. nih.gov
This methodology is crucial for understanding how the transport of xenobiotics and endogenous molecules by Mdr65 across the BBB ultimately impacts neuronal function. For example, by altering the chemical environment of the CNS, Mdr65 can indirectly influence the excitability of neurons, which can be measured using patch-clamp recordings. researchgate.net Researchers can prepare primary neuronal cultures from Drosophila embryos or perform in-situ recordings from larval and adult brains to study the electrical properties of identified neurons. nih.govnih.gov
The application of patch-clamp in Drosophila has been successful in characterizing various ion channels, including those sensitive to changes in pH and voltage-gated sodium channels. nih.govuthscsa.edu This provides a powerful tool to investigate the downstream physiological effects of altered Mdr65 function on neuronal signaling and network activity.
Omics-Based Approaches
The advent of "omics" technologies has revolutionized the study of Mdr65, allowing for a systems-level understanding of its regulation and function.
Quantitative transcriptomics, particularly through the use of microarray analysis, has been pivotal in identifying the conditions under which Mdr65 gene expression is altered. plos.orgnih.govnih.gov These studies involve comparing the transcriptomes of different tissues or of flies under different conditions to identify differentially expressed genes.
For example, microarray studies have shown that Mdr65 is highly expressed in the surface glia of the Drosophila BBB. nih.gov Furthermore, research into resistance to toxins like α-amanitin has implicated a cis-regulatory change in the Mdr65 gene as a potential cause of the resistance phenotype, a hypothesis generated from microarray data. plos.org Studies have also examined the expression of Mdr65 in larval tissues under normal and stress conditions, such as heat shock and exposure to colchicine, revealing differential induction patterns. nih.gov
Table 1: Selected Findings from Transcriptomic Analysis of Mdr65
| Experimental Condition | Key Finding | Reference(s) |
| Tissue-specific expression | Mdr65 is highly expressed in the surface glia of the blood-brain barrier. | nih.gov |
| Toxin resistance (α-amanitin) | A cis-regulatory change in the Mdr65 gene is a possible cause of resistance. | plos.org |
| Stress response (colchicine) | Dietary colchicine did not affect the expression of the mdr65 gene. | nih.gov |
| Stress response (heat shock) | Heat shock did not significantly induce mdr65 expression in larval tissues. | nih.gov |
Quantitative Trait Loci (QTL) mapping is a powerful genetic approach used to identify genomic regions associated with variation in a quantitative trait. nih.govmdpi.com When combined with expression data (eQTL analysis), it can link genetic variation to changes in gene expression. nih.govfrontiersin.org
In the context of Mdr65, QTL mapping has been used to investigate the genetic basis of resistance to various xenobiotics. For instance, studies on α-amanitin resistance identified two dominant loci on chromosome 3, with Mdr65 being a prime candidate gene. plos.org Similarly, eQTL mapping has been employed to understand tissue-specific responses to environmental stressors like copper, where Mdr65 was identified as a gene with more than one eQTL. nih.gov This suggests that the genetic control of Mdr65 expression is complex and context-dependent. nih.gov
Table 2: Mdr65 in QTL and eQTL Studies
| Trait/Condition | Method | Finding | Reference(s) |
| α-amanitin resistance | QTL mapping | Mdr65 identified as a candidate gene within a major resistance locus. | plos.org |
| Copper stress response | eQTL mapping | Mdr65 was associated with more than one eQTL, indicating complex genetic regulation. | nih.gov |
| Malathion resistance | Extreme QTL mapping | Mdr65 identified as a likely candidate gene for malathion resistance. | researchgate.net |
Proteomic and metabolomic approaches are crucial for identifying the substrates transported by Mdr65. nih.govmdpi.comnih.gov Proteomics allows for the large-scale study of proteins, while metabolomics provides a snapshot of the small-molecule metabolites within a biological system. mdpi.comnih.gov
An unbiased virtual screening of over 300 endogenous small molecules from the KEGG database predicted that the invertebrate steroid 20-hydroxyecdysone (B1671079) (20E) is a highly favored substrate of the Drosophila Mdr65 transporter. researchgate.net This prediction was subsequently validated by experiments showing that co-injection of 20E with another Mdr65 substrate, Rhodamine B, resulted in increased retention of Rhodamine B in the brain, indicating competition for transport. researchgate.net Disruption of Mdr65 leads to increased levels of 20E in the central nervous system. researchgate.net
Metabolomic profiling of Drosophila larvae and adults provides a powerful tool to assess the physiological consequences of altered Mdr65 function. nih.govmdpi.com By comparing the metabolomes of wild-type and Mdr65 mutant flies, researchers can identify endogenous compounds that accumulate when the transporter is non-functional.
Behavioral and Physiological Assays for Phenotype Characterization
A variety of behavioral and physiological assays are employed to characterize the phenotypic consequences of altered Mdr65 function. biorxiv.orgnih.govoup.com These assays provide a whole-organism perspective on the importance of this transporter.
Loss-of-function mutations in Mdr65 lead to increased sensitivity to a range of cytotoxic xenobiotics and insecticides. jneurosci.orgresearchgate.net This is often assessed through lethality assays where flies are fed a diet containing the toxic compound. For example, a null mutation in Mdr65 decreased the LC50 values for malathion, malaoxon, and fipronil. researchgate.net
Table 3: Phenotypes Associated with Altered Mdr65 Function
| Phenotypic Category | Specific Phenotype | Observation in Mdr65 Mutants | Reference(s) |
| Physiological | Xenobiotic sensitivity | Increased sensitivity to cytotoxic drugs and insecticides. | jneurosci.orgresearchgate.net |
| Blood-brain barrier function | Increased accumulation of ABC transporter substrates in the brain. | jneurosci.org | |
| Development | Significant delay in adult eclosion. | researchgate.net | |
| Behavioral | Sleep | Significant increase in total sleep time and bout length. | researchgate.net |
Future Directions and Broader Implications of Drosophila Mdr65 Research
Identification of Novel Endogenous Substrates and Transporter Specificity
A primary area for future investigation is the identification of the full range of endogenous molecules transported by Mdr65. While its role in transporting xenobiotics like insecticides is well-documented, its physiological functions suggest it also transports endogenous substrates. ontosight.aibuchonlab.com Research indicates Mdr65 is involved in the transport of glycosylphosphatidylinositol (GPI)-anchored proteins, which are crucial for proper protein localization within the cell membrane. ontosight.ai Understanding which specific GPI-anchored proteins and other potential endogenous molecules are Mdr65 substrates is critical.
Future research could employ techniques such as metabolomics and proteomics to compare the profiles of wild-type flies with those of Mdr65 null mutants. This could reveal the accumulation of specific metabolites or the mislocalization of proteins in the absence of a functional Mdr65 transporter. Such studies would provide a more complete picture of its physiological roles beyond detoxification.
Dissection of Regulatory Mechanisms Governing Mdr65 Expression and Activity
The regulation of Mdr65 gene expression and protein activity is another key area for future research. Studies have shown that Mdr65 expression can be induced by various stressors. For instance, while heat shock and colchicine (B1669291) feeding induce the expression of its paralog, mdr49, tumorous conditions lead to the enhanced expression of both mdr49 and mdr65. nih.govresearchgate.net The promoter regions of Drosophila mdr genes likely contain distinct regulatory elements that respond to different stimuli, similar to what has been observed in mammalian mdr genes. nih.gov
Investigating the transcription factors and signaling pathways that control Mdr65 expression is crucial. This could involve identifying stress-responsive elements in its promoter and the nuclear proteins that bind to these sites. nih.gov Furthermore, post-translational modifications of the Mdr65 protein could also regulate its activity and substrate specificity, representing another important area of study.
Elucidation of Structure-Function Relationships through Advanced Structural Biology
A detailed understanding of the three-dimensional structure of the Mdr65 protein is essential for deciphering its mechanism of action. While the general structure of ABC transporters, consisting of transmembrane domains (TMDs) and nucleotide-binding domains (NBDs), is known, the specific conformations of Mdr65 that allow for the binding and transport of its diverse substrates are not. buchonlab.com
Advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM), could be used to determine the high-resolution structure of Mdr65 in different functional states—for example, with and without bound ATP or substrates. This would provide invaluable information about the architecture of the substrate-binding pocket and the conformational changes that occur during the transport cycle. Such structural insights are fundamental to understanding how Mdr65 recognizes and effluxes a wide array of compounds. nih.gov
Leveraging Drosophila as a Model for Insect Toxicology and Pesticide Resistance Management
Drosophila has proven to be a powerful model for studying insecticide toxicology and the mechanisms of resistance. royalsocietypublishing.orgbiorxiv.org Research has unequivocally demonstrated that Mdr65 plays a critical role in protecting the fly from a variety of insecticides. buchonlab.comresearchgate.netnih.gov Knockdown or knockout of the Mdr65 gene significantly increases the susceptibility of flies to numerous insecticides, including pyrethroids, organophosphates, and fipronil (B1672679). buchonlab.comnih.govresearchgate.net
Future research can build on this foundation by using the Drosophila model to:
Screen for new insecticide targets: By understanding how Mdr65 contributes to resistance, it may be possible to design novel insecticides that are not substrates for this transporter or that inhibit its function.
Develop resistance management strategies: Studying the evolution of Mdr65-mediated resistance in laboratory-selected populations can provide insights into how resistance develops in the field. This knowledge can inform strategies to mitigate the evolution of pesticide resistance in agricultural pests and disease vectors. researchgate.net
Characterize transporters from non-model insects: Transgenic Drosophila lines expressing P-glycoproteins from other insect species, such as the malaria vector Anopheles gambiae, can be used to study the function of these transporters in a well-established in vivo system. royalsocietypublishing.org
Table 1: Impact of Mdr65 Silencing or Null Mutation on Insecticide Susceptibility in Drosophila melanogaster
| Insecticide Class | Specific Insecticide | Effect of Mdr65 Knockdown/Knockout | Reference |
|---|---|---|---|
| Organophosphate | Malathion (B1675926) | Increased susceptibility | buchonlab.comresearchgate.netnih.gov |
| Organophosphate | Malaoxon | Increased susceptibility | buchonlab.comresearchgate.netnih.gov |
| Phenylpyrazole | Fipronil | Increased susceptibility | buchonlab.comresearchgate.netnih.gov |
| Pyrethroid | Deltamethrin | Increased susceptibility | researchgate.net |
| Pyrethroid | Cypermethrin | Increased susceptibility | researchgate.net |
| Neonicotinoid | Imidacloprid | Increased susceptibility | researchgate.net |
Insights into the Evolutionary Biology of Barrier Tissues and Transporter Function
The expression of Mdr65 in barrier tissues, such as the blood-brain barrier (BBB) and the Malpighian tubules (the insect equivalent of kidneys), highlights its role in protecting sensitive tissues from toxic compounds. buchonlab.comalliancegenome.orgflybase.org Mdr65 is localized to the subperineurial glial cells that form the BBB in Drosophila and is involved in preventing drugs and dyes from entering the central nervous system. buchonlab.comflybase.org
Future comparative genomic and functional studies across different insect species can provide insights into the evolutionary pressures that have shaped the function and substrate specificity of Mdr65 and its orthologs. This could reveal how different insect lineages have adapted to various ecological niches and dietary toxins. Understanding the evolution of these transporters can shed light on the broader principles of how organisms evolve protective barriers. nih.gov
Contribution to Understanding Multidrug Resistance Beyond Insect Biology
The study of Mdr65 in Drosophila has significant implications for understanding the broader phenomenon of multidrug resistance (MDR), which is a major challenge in human medicine, particularly in cancer chemotherapy. ontosight.aibuchonlab.comnih.gov The P-glycoproteins (PGPs) responsible for MDR in human cancer cells are homologous to Drosophila Mdr65. nih.gov
Because many fundamental biological pathways are conserved between Drosophila and humans, the fruit fly provides a genetically tractable model system to investigate the complex regulation and function of these transporters. ontosight.ainih.gov Insights gained from studying Mdr65 in Drosophila can inform our understanding of how MDR develops in human diseases and may lead to new strategies to overcome it. For example, identifying compounds that inhibit Drosophila Mdr65 could lead to the discovery of novel chemosensitizing agents for use in cancer therapy.
Q & A
Q. How can researchers identify and annotate the Mdr65 gene in Drosophila melanogaster using genomic databases?
To identify Mdr65, use Ensembl or FlyBase to search for gene ID "CG####" (e.g., Mdr65 is linked to chromosomal section 65A). Analyze sequence data, splice variants, and conserved domains (e.g., Walker A/B motifs, ABC transporter signatures). Cross-reference with orthologs in other species using gene trees and InterPro annotations for functional predictions. Validate expression patterns via RNA-seq datasets or in situ hybridization resources .
Q. What is the functional role of Mdr65 in insecticide resistance?
Mdr65, an ABCB subfamily transporter, confers resistance by effluxing xenobiotics. Methodologically:
- RNAi knockdown : Silencing Mdr65 increases sensitivity to spinosad, fipronil, and DDT, validated via bioassays and RT-qPCR .
- CRISPR-Cas9 KO : Generate null mutants to quantify changes in LC50 values under pesticide stress .
- Overexpression : Use UAS-Mdr65 lines to assess enhanced tolerance (e.g., at the blood-brain barrier) .
Q. What structural features of Mdr65 are critical for its transporter activity?
Q. How evolutionarily conserved is Mdr65 across insect species?
Perform phylogenetic analysis with MEGA-X :
- Align Mdr65 sequences from D. melanogaster, Phortica okadai, and Stomoxys calcitrans.
- Bootstrap analysis reveals 79.2% sequence similarity between D. melanogaster and P. okadai .
- Identify conserved motifs (e.g., Q-loop) linked to substrate specificity .
Advanced Research Questions
Q. How to resolve contradictory data on Mdr65’s role in toxin resistance (e.g., α-amanitin vs. pesticides)?
- Microarray/QTL mapping : Compare transcriptomes of resistant (e.g., Ama-KTT) and susceptible strains. Note that Mdr65 is not upregulated in α-amanitin resistance but is critical for pesticide efflux .
- Functional redundancy : Test paralogs (Mdr49, Mdr50) via combinatorial RNAi to uncover compensatory mechanisms .
- Substrate specificity assays : Use fluorescent dyes (Rhodamine B) to validate Mdr65’s efflux activity in ex vivo BBB models .
Q. What methodologies are optimal for studying Mdr65’s role in the blood-brain barrier (BBB)?
- Transgenic reporters : Use Mdr65-Gal4 drivers to express UAS-fluorescent tags (e.g., dsRed) in subperineurial glia (SPG) .
- Permeability assays : Inject FITC-dextran (3–10 kDa) or Rho123 into hemolymph; quantify brain accumulation via confocal microscopy in Mdr65 mutants .
- Electrophysiology : Patch-clamp SPG cells to measure ATP-dependent ion flux linked to Mdr65 activity .
Q. How to model Mdr65’s tertiary structure for mechanistic studies?
Q. How does circadian regulation influence Mdr65-mediated xenobiotic efflux?
- Time-course RT-qPCR : Profile Mdr65 expression in SPG across 24-hour cycles .
- Ion flux assays : Measure Mg<sup>2+</sup>/Ca<sup>2+</sup>-dependent ATPase activity in synchronized flies .
- Behavioral assays : Compare pesticide sensitivity in Period knockout vs. wild-type flies under light-dark cycles .
Q. What strategies validate Mdr65’s interaction with detoxification pathways (e.g., CYP450s)?
- Co-expression networks : Use STRING or KEGG to link Mdr65 to phase I/II enzymes (e.g., Cyp6a2, Gst) .
- RNA-seq : Compare transcriptomes of Mdr65 KO flies under pesticide stress to identify dysregulated detox genes .
- Pharmacological inhibition : Co-treat with cyclosporine A (Pgp inhibitor) to assess synergistic toxicity .
Data Contradiction Analysis
Q. Why does Mdr65 silencing increase pesticide sensitivity in some tissues (e.g., BBB) but not others?
- Tissue-specific RNAi : Use Mdr65-Gal4 drivers to silence in SPG vs. midgut; quantify tissue-specific LC50 shifts .
- Subcellular localization : Immunostain Mdr65 in apical membranes of SPG vs. cytoplasmic pools in Malpighian tubules .
- Substrate competition : Test if tissue-specific efflux prioritizes endogenous metabolites over xenobiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
